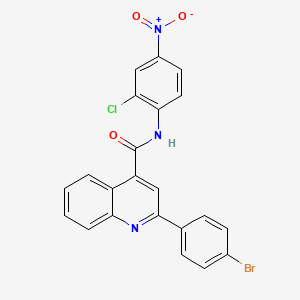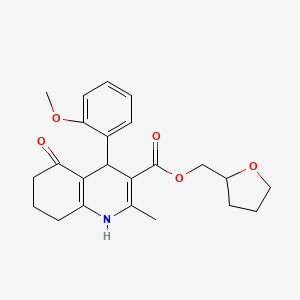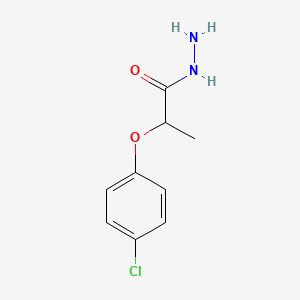![molecular formula C22H22N2O4 B4938191 3,4,5-trimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4938191.png)
3,4,5-trimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as TPN-729, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TPN-729 belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3,4,5-trimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been found to modulate the expression of certain genes involved in cancer cell signaling pathways.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to have anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines. This compound has also been found to exhibit antioxidant activity, which may have implications in the treatment of certain diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4,5-trimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide for lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of this compound is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3,4,5-trimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of its precise mechanism of action and the development of new cancer therapies based on this knowledge. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other disease areas, such as inflammation and oxidative stress.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, including the reaction of 4-(4-pyridinylmethyl)benzylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of this compound has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-13-17(14-20(27-2)21(19)28-3)22(25)24-18-6-4-15(5-7-18)12-16-8-10-23-11-9-16/h4-11,13-14H,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRQKQANLHBVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide](/img/structure/B4938110.png)
![ethyl 4-{3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4938117.png)

![4-{2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4938130.png)
![9-[4-(allyloxy)-3-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4938142.png)
![N-(2-chlorophenyl)-2-[(2,5-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4938145.png)


![3-benzyl-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4938163.png)
![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine](/img/structure/B4938172.png)
![(3-cyclopentylpropyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4938192.png)
![5-chloro-2-[2-(4-morpholinyl)-2-oxoethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4938198.png)
![N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4938202.png)
![2-methyl-3-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4938209.png)
